molecular formula C16H19NO2 B13788152 1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone

1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone

Cat. No.: B13788152
M. Wt: 257.33 g/mol
InChI Key: POWLNJUPWKJTIQ-UHFFFAOYSA-N
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Description

1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

The synthesis of 1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with an appropriate ketone in the presence of a catalyst. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and the ketone in ethanol with a few drops of glacial acetic acid for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic reagents.

    Condensation: It can participate in condensation reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone

InChI

InChI=1S/C16H19NO2/c1-5-19-16-9-8-14(13(4)18)10-15(16)17-11(2)6-7-12(17)3/h6-10H,5H2,1-4H3

InChI Key

POWLNJUPWKJTIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)N2C(=CC=C2C)C

Origin of Product

United States

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